

Application Note: Quantitative Analysis of Sulfonamides in Milk by Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Sulfadimethoxine-13C6

Cat. No.: B602549

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Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in dairy cattle.[1][2] The potential for residues of these drugs to remain in milk poses a risk to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[1][2] To ensure consumer safety, regulatory bodies such as the European Union have established Maximum Residue Limits (MRLs) for the total sum of sulfonamides in milk, typically at 100 µg/kg.[1]

This application note describes a highly sensitive and specific method for the quantitative analysis of various sulfonamides in milk using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). Isotope dilution mass spectrometry is a gold-standard quantitative technique that corrects for matrix effects and variations in extraction recovery by using stable isotope-labeled internal standards for each analyte.[1] This method provides high accuracy and precision, making it ideal for regulatory monitoring and research applications.[1]

Principle

The method involves the extraction of sulfonamides and their corresponding isotope-labeled internal standards from a milk sample. After extraction and cleanup to remove proteins and fats, the extract is analyzed by LC-MS/MS.[1] The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM)

mode. Quantification is achieved by calculating the ratio of the peak area of the native sulfonamide to its corresponding isotope-labeled internal standard.

Experimental Protocol

This protocol is a synthesized methodology based on established and validated methods for the analysis of sulfonamides in milk.[\[1\]](#)[\[3\]](#)[\[4\]](#)

1. Materials and Reagents

- Solvents: Acetonitrile (ACN), ethyl acetate (EA), n-hexane, methanol (MeOH), all LC-MS grade.[\[1\]](#)
- Reagents: Formic acid (FA), water (deionized or Milli-Q).[\[3\]](#)[\[5\]](#)
- Standards: Analytical standards of sulfonamides and their corresponding stable isotope-labeled internal standards (e.g., sulfamethazine-d4, sulfadiazine-d4).[\[1\]](#)
- Milk Samples: Blank milk for calibration standards and quality controls, and unknown samples for analysis.

2. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide and isotope-labeled internal standard in methanol. Store at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water).
- Internal Standard Spiking Solution: Prepare a mixture of all isotope-labeled internal standards in a suitable solvent.

3. Sample Preparation

The following is a common extraction and cleanup procedure:

- Sample Aliquoting: Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.[\[1\]](#)

- Internal Standard Spiking: Spike the milk sample with the internal standard solution and vortex to mix.[1]
- Protein Precipitation and Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[1] Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[1]
- Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[3]
- Lipid Removal (Defatting): Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute.[1] Then, add 1.5 mL of 10% aqueous methanol and vortex for another minute.[1] This step separates lipids into the n-hexane layer.
- Final Extract Preparation: Centrifuge the biphasic mixture.[1] Carefully collect the lower aqueous methanol layer containing the sulfonamides and transfer it to an LC vial for analysis.[1]

4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 mm × 50 mm, 1.8 µm).[6]
 - Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically employed.[3][5]
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]
 - Injection Volume: 10 µL.[3]
- Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization in positive ion mode (ESI+) is generally used for sulfonamides.[4][7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each sulfonamide and its internal standard are monitored.
- MS Parameters: Optimize source parameters such as spray voltage, gas flows, and temperature by infusing a standard solution of a representative sulfonamide (e.g., sulfamethazine).[4]

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of various sulfonamides in milk using isotope dilution LC-MS/MS, as reported in the literature.

Table 1: Recovery of Sulfonamides from Spiked Milk Samples

Sulfonamide	Spiking Level (ng/g)	Recovery (%)	Reference
Sulfadiazine	0.5-1.5 x MRL	93.9 - 115.9	[5]
Sulfathiazole	0.5-1.5 x MRL	97.8 - 102.9	[5]
Sulfamethazine	25	96 - 108	[1]
Sulfamethizole	0.5-1.5 x MRL	98.3 - 111.5	[5]
Sulfamethoxypyridazine	0.5-1.5 x MRL	95.3 - 108.4	[5]
Sulfamonomethoxine	0.5-1.5 x MRL	97.9 - 106.0	[5]
Sulfamethoxazole	0.5-1.5 x MRL	97.6 - 111.3	[5]
Sulfisoxazole	10	91 - 114	[1]
Sulfadimethoxine	0.5-1.5 x MRL	96.4 - 109.1	[5]
Sulfaquinoxaline	0.5-1.5 x MRL	98.2 - 111.2	[5]
Overall Range	Various	91 - 115.9	[1][5]

MRL (Maximum Residue Limit) for total sulfonamides is 100 µg/kg (100 ng/g).[1]

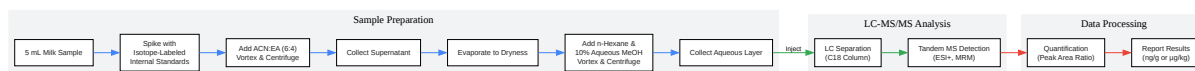
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Milk

Sulfonamide	LOD (µg/L or ng/g)	LOQ (µg/L or ng/g)	Reference
Sulfanilamide	-	5.3 - 11.2	[7]
Sulfadiazine	-	5.3 - 11.2	[7]
Sulfathiazole	-	5.3 - 11.2	[7]
Sulfamerazine	-	5.3 - 11.2	[7]
Sulfamethizole	-	5.3 - 11.2	[7]
Sulfamethazine	-	5.3 - 11.2	[7]
Sulfamethoxypyridazine	-	5.3 - 11.2	[7]
Sulfamethoxazole	-	5.3 - 11.2	[7]
Sulfadoxine	-	5.3 - 11.2	[7]
Sulfamethoxine	-	5.3 - 11.2	[7]
General Range	0.2 - 2.0 ng/mL	12.5 - 25 µg/kg	[6][8]

Note: The combined LOQ for 10 sulfonamides was reported as 83.15 µg/L, which is below the MRL.[7]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the quantitative analysis of sulfonamides in milk.

Conclusion

The isotope dilution LC-MS/MS method described provides a robust, sensitive, and accurate approach for the quantitative analysis of sulfonamide residues in milk. The excellent recovery and low detection limits demonstrate the suitability of this method for routine monitoring to ensure compliance with regulatory limits and safeguard public health. The use of isotope-labeled internal standards is crucial for minimizing matrix effects and achieving high-quality quantitative results in a complex matrix like milk.

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